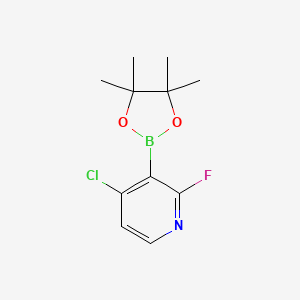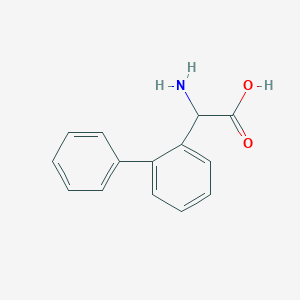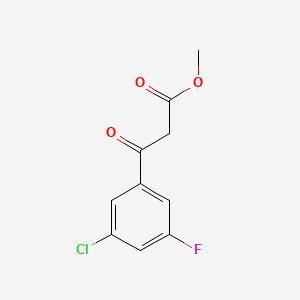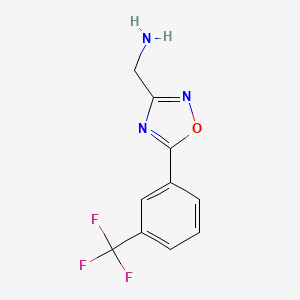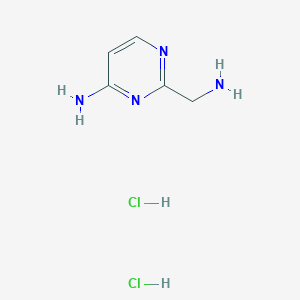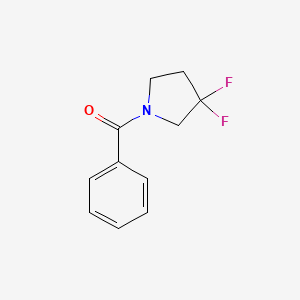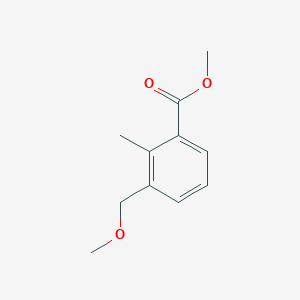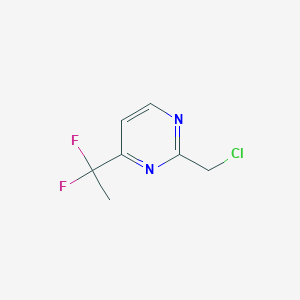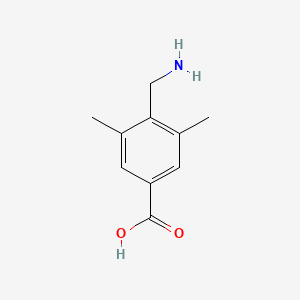
4-(Aminomethyl)-3,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and two methyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid can be achieved through several methodsThis can be done using reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Another method involves the amidation of 4-chloroformyl-3,5-dimethylbenzoic acid with ammonia or an amine, followed by reduction to the desired aminomethyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of nitro or chloroformyl intermediates to the aminomethyl compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-3,5-dimethylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in fibrinolysis, thereby preventing the breakdown of blood clots . The aminomethyl group allows it to bind to active sites on enzymes, blocking their activity and stabilizing blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the dimethyl groups.
Aminocaproic acid: Another antifibrinolytic agent with a different structure.
Tranexamic acid: A widely used antifibrinolytic agent with a similar mechanism of action.
Uniqueness
4-(Aminomethyl)-3,5-dimethylbenzoic acid is unique due to the presence of both aminomethyl and dimethyl groups on the benzene ring. This structural feature enhances its binding affinity to specific molecular targets, making it a potent inhibitor in biological systems .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-(aminomethyl)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |
Clé InChI |
IUXPJCQJYZLUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CN)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


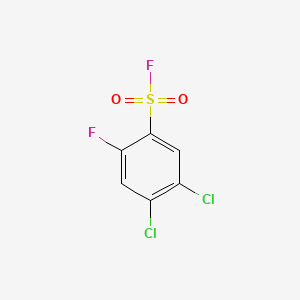
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
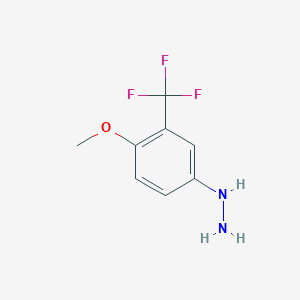
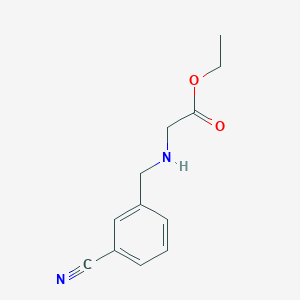
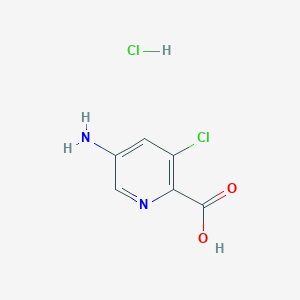
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
